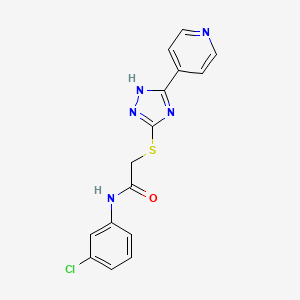
1-(3-FLUOROBENZOYL)-2,3-DIHYDRO-1H-INDOLE
Overview
Description
1-(3-Fluorobenzoyl)-2,3-dihydro-1H-indole is a fluorinated organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorobenzoyl)-2,3-dihydro-1H-indole typically involves the reaction of 3-fluorobenzoyl chloride with 2,3-dihydro-1H-indole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorobenzoyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can be used for halogenation.
Major Products
Oxidation: Formation of 3-fluorobenzoic acid.
Reduction: Formation of 1-(3-fluorobenzyl)-2,3-dihydro-1H-indole.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
1-(3-Fluorobenzoyl)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors in the body.
Industry: Used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzoyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets in the body. The fluorine atom enhances the compound’s binding affinity to these targets, which can include enzymes, receptors, and proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluorobenzoyl)-2,3-dihydro-1H-indole
- 1-(4-Fluorobenzoyl)-2,3-dihydro-1H-indole
- 2-(3-Fluorobenzoyl)indole
Uniqueness
1-(3-Fluorobenzoyl)-2,3-dihydro-1H-indole is unique due to the position of the fluorine atom on the benzoyl group, which can significantly influence its chemical and biological properties. The specific positioning of the fluorine atom can affect the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other fluorinated indole derivatives .
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(3-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-13-6-3-5-12(10-13)15(18)17-9-8-11-4-1-2-7-14(11)17/h1-7,10H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEGMVPKYQKQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(cyanomethyl)thio]-7-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5788587.png)

![N-[4-(butanoylamino)phenyl]pyridine-3-carboxamide](/img/structure/B5788604.png)
![2-chloro-4-nitro-N-[(E)-3-phenylpropylideneamino]benzamide](/img/structure/B5788607.png)
![2-[(3,4-dichlorophenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B5788611.png)
![methyl 2-[(4-chloro-2-nitrobenzoyl)amino]acetate](/img/structure/B5788622.png)
![Ethyl 4-[[2-(2,5-dimethylphenoxy)acetyl]amino]benzoate](/img/structure/B5788631.png)
![2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5788635.png)

![1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine](/img/structure/B5788652.png)


![2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5788669.png)
![N-[(4-chlorophenyl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B5788681.png)
